Cas no 91419-64-6 (tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate)

Tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate is a versatile heterocyclic compound featuring both a tetrazole and a piperidine moiety, protected by a tert-butoxycarbonyl (Boc) group. The tetrazole ring enhances its utility as a bioisostere for carboxylic acids, improving metabolic stability and binding affinity in medicinal chemistry applications. The Boc group provides selective deprotection capabilities, facilitating further synthetic modifications. This compound is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and peptidomimetics, where its structural features enable precise control over reactivity and functionalization. Its stability under various conditions makes it a reliable intermediate for complex organic transformations.
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate structure
91419-64-6 structure
Product Name:tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate
CAS No:91419-64-6
MF:C11H19N5O2
MW:253.300861597061
CID:799730
PubChem ID:10106305
Update Time:2025-06-13

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate
    • 1-Piperidinecarboxylicacid, 3-(2H-tetrazol-5-yl)-, 1,1-dimethylethyl ester
    • 3-(1H-Tetrazol-5-yl)-1-piperidinecarboxylic acid 1,1
    • 3-(1H-TETRAZOL-5-YL)-1-PIPERIDINECARBOXYLIC ACID 1,1 -DIMETHYLETHYL ESTER
    • tert-butyl 3-(2H-tetrazol-5-yl)piperidine-1-carboxylate
    • (tetrazolyl-5)-3 N-tert-butyloxycarbonyl piperidine
    • 5-(1-t-Butyloxycarbonyl-3-piperidyl)-1H-tetrazole
    • 5-<1-(tert-butoxycarbonyl)-3-piperidyl>-1H-tetrazole
    • QC-5063
    • tert-butyl3-(1H-tetrazol-5-yl)piperidine-1-carboxylate
    • 91419-64-6
    • AB72738
    • DTXSID60435733
    • 3-(1H-Tetrazol-5-yl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • SCHEMBL8405112
    • 3-(1H-Tetrazol-5-yl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • 3-(1H-Tetrazol-5-yl)-1-piperidinecarboxylic acid 1,1
    • DB-240491
    • Inchi: 1S/C11H19N5O2/c1-11(2,3)18-10(17)16-6-4-5-8(7-16)9-12-14-15-13-9/h8H,4-7H2,1-3H3,(H,12,13,14,15)
    • InChI Key: IJGIPCAPKVENLU-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCC(C2N=NNN=2)C1)=O

Computed Properties

  • Exact Mass: 253.15400
  • Monoisotopic Mass: 253.15387487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.9
  • Topological Polar Surface Area: 84Ų

Experimental Properties

  • PSA: 84.00000
  • LogP: 1.25210

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Pricemore >>

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Additional information on tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

Introduction to Tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate (CAS No. 91419-64-6)

Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 91419-64-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, characterized by a six-membered nitrogen-containing heterocycle, and incorporates a tetrazole moiety at the 3-position, further enhanced by a tert-butyl ester group at the 1-position. The unique structural features of this molecule make it a promising candidate for various biochemical applications, particularly in the development of novel therapeutic agents.

The tert-butyl group enhances the lipophilicity of the molecule, facilitating better membrane permeability and cellular uptake, which is a critical factor in drug design. Simultaneously, the tetrazole ring introduces a high degree of electrophilicity, making it susceptible to various chemical modifications that can be exploited in drug synthesis. The piperidine core itself is well-documented for its role in enhancing bioavailability and metabolic stability, making it a preferred scaffold in medicinal chemistry.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse pharmacological properties. Among these, tetrazole derivatives have shown remarkable potential in modulating biological pathways associated with inflammation, cancer, and neurological disorders. The presence of the tetrazole moiety in Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate suggests its potential utility as an intermediate in synthesizing compounds that target these pathways. For instance, studies have demonstrated that tetrazole-based molecules can act as inhibitors of enzymes involved in pro-inflammatory signaling cascades.

Moreover, the ester functionality in this compound allows for facile hydrolysis under physiological conditions, which can be leveraged to release active pharmacophores or to modify the pharmacokinetic profile of derived drugs. This characteristic makes it an attractive building block for prodrug formulations designed to enhance therapeutic efficacy while minimizing side effects.

The synthesis of Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate typically involves multi-step organic reactions starting from commercially available precursors such as piperidine and tetrazole derivatives. The introduction of the tert-butyl ester is commonly achieved through esterification reactions using appropriate acyl chlorides or carboxylic acids under controlled conditions. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have been employed to optimize yield and purity.

Recent advancements in computational chemistry have further enhanced the design and optimization of such compounds. Molecular modeling techniques have been used to predict binding affinities and interactions between Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate and biological targets. These studies have provided valuable insights into its potential role as a scaffold for drug development. For example, virtual screening has identified several protein targets where this compound could exert its therapeutic effects.

In clinical research, derivatives of piperidine and tetrazole have shown promise in treating various diseases. While Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate itself may not be directly used as a therapeutic agent at this stage, its structural features make it a valuable intermediate for synthesizing novel drugs. Researchers are exploring its potential in developing kinase inhibitors, which are critical in cancer therapy. Additionally, its ability to modulate neurotransmitter receptors has sparked interest in its application for neurological disorders.

The compound's stability under various storage conditions is another critical factor that contributes to its utility in pharmaceutical applications. Studies have indicated that when stored properly at controlled temperatures away from moisture and light, Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate maintains its structural integrity for extended periods. This stability ensures consistent quality and performance throughout the synthesis process.

Economic considerations also play a significant role in the adoption of such compounds in drug development. The availability of cost-effective synthetic routes and scalable production methods can significantly impact the commercial viability of drugs derived from this intermediate. Efforts are ongoing to streamline synthetic pathways while maintaining high yields and purity standards.

Environmental impact is another aspect that is increasingly being considered in pharmaceutical research. The synthesis of Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate must adhere to green chemistry principles wherever possible. This includes minimizing waste generation, using renewable feedstocks, and employing catalytic methods that reduce energy consumption.

The future prospects for this compound remain promising as research continues to uncover new applications and synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. As computational tools become more sophisticated, they will continue to aid in identifying new derivatives with enhanced pharmacological properties.

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